![molecular formula C13H10Cl2N2O3 B2429429 [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate CAS No. 178211-04-6](/img/structure/B2429429.png)
[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate” is a chemical compound with the linear formula C13H10Cl2N2O3 . It has a molecular weight of 313.142 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Chemical Studies
Nucleoside Synthesis : This compound is involved in the synthesis of nucleosides, particularly in the context of imidazo[4,5-d]pyridazine nucleosides. For instance, derivatives undergo ribosylation to form nucleosides with potential biological applications (Gagnier, Halat, & Otter, 1984).
Synthesis of Phthalocyanines : The compound is used in synthesizing 4,5-disubstituted 1,2-dicyanobenzenes, which are precursors for the formation of octasubstituted phthalocyanines, indicating its role in the creation of complex organic compounds (Wöhrle, Eskes, Shigehara, & Yamada, 1993).
Biological Activity and Applications
Derivatives with Biological Activity : A study explored the use of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid in the preparation of heterocyclic compounds that demonstrated antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Crystallography and Medicinal Chemistry : Investigations into the crystal structure, anti-inflammatory activity, and α-glucosidase inhibition of pyridazine derivatives, such as ethyl 2-(3-methyl-4-(4-methylbenzyl)-6-oxopyridazin-1(6H)-yl)acetate, have been conducted, indicating the compound's relevance in medicinal chemistry (Zaoui et al., 2021).
Chemical Reactions and Properties
Chemical Reactions and Molecular Dynamics : Studies on chemical reactions, such as the Retro-ene reaction of 4,5-dichloro-1-hydroxy-methylpyridazin-6-one with alkyl halides and carboxylic acid chlorides, provide insights into the chemical properties and reaction mechanisms of related compounds (Kim et al., 1996).
Effective Amidation of Carboxylic Acids : Research has shown that derivatives like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester are effective and selective agents for the amidation of carboxylic acids, suggesting their utility in organic synthesis (Kang et al., 2008).
Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it . Therefore, the buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-8-2-4-9(5-3-8)13(19)20-7-17-12(18)11(15)10(14)6-16-17/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFFUOCCWRXKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.